Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate
Overview
Description
Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate is an organic compound with the molecular formula C₁₁H₁₁NO₂S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a cyano group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate can be synthesized through a multi-step process involving the condensation of ethyl cyanoacetate with thiophene-2-carbaldehyde. The reaction typically proceeds under basic conditions, often using a base such as sodium ethoxide or potassium carbonate in an ethanol solvent. The reaction mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles such as ammonia or primary amines can be used in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Ethyl 2-amino-3-(thiophen-2-yl)but-2-enoate.
Substitution: Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enamide.
Scientific Research Applications
Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives have potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Ethyl 2-cyano-3-(thiophen-2-yl)but-2-enoate can be compared with other cyanoacrylate derivatives, such as:
Ethyl 2-cyano-3-(furan-2-yl)but-2-enoate: Similar structure but with a furan ring instead of thiophene.
Ethyl 2-cyano-3-(pyrrol-2-yl)but-2-enoate: Contains a pyrrole ring, offering different electronic properties.
Ethyl 2-cyano-3-(phenyl)but-2-enoate: Features a phenyl ring, providing different steric and electronic effects.
The uniqueness of this compound lies in the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs.
Properties
IUPAC Name |
ethyl (E)-2-cyano-3-thiophen-2-ylbut-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-3-14-11(13)9(7-12)8(2)10-5-4-6-15-10/h4-6H,3H2,1-2H3/b9-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWLAJXMAPFGKS-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C)C1=CC=CS1)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\C)/C1=CC=CS1)/C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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